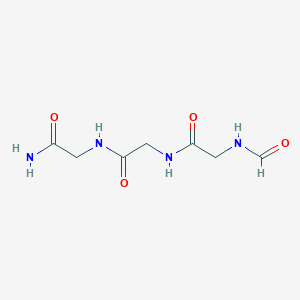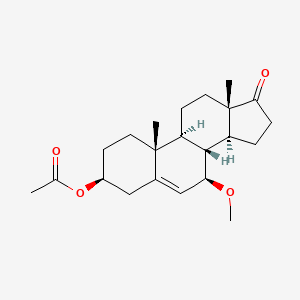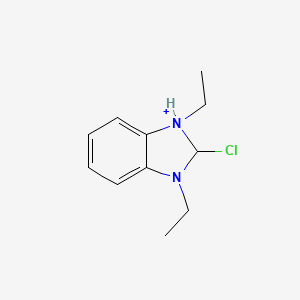
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a chlorine atom and two ethyl groups attached to the benzimidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the reaction of 1,3-diethyl-2,3-dihydro-1H-benzimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow technology also allows for the efficient scaling up of the production process, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzimidazole derivatives.
Oxidation Reactions: The compound can be oxidized to form benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents. The reactions are usually performed in solvents like acetonitrile or dichloromethane at room temperature.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are used as reducing agents. The reactions are conducted in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
Major Products Formed
Substitution Reactions: Substituted benzimidazole derivatives with various functional groups.
Oxidation Reactions: Benzimidazole N-oxides.
Reduction Reactions: Dihydrobenzimidazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives. It is also employed as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology: Benzimidazole derivatives, including 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are being investigated for their potential use as therapeutic agents.
Medicine: The compound is being explored for its potential use in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division. This mechanism is particularly relevant in the context of anticancer activity, as it can lead to the disruption of mitotic processes and induce cell death in cancer cells.
相似化合物的比较
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium can be compared with other similar compounds, such as:
2-Chloro-1,3-dimethylimidazolinium chloride: This compound is structurally similar but contains methyl groups instead of ethyl groups.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline: This compound is used as an n-type dopant in organic electronics and has applications in the fabrication of organic thin film transistors and solar cells.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound is used in various chemical reactions and has different functional properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
属性
CAS 编号 |
46268-01-3 |
|---|---|
分子式 |
C11H16ClN2+ |
分子量 |
211.71 g/mol |
IUPAC 名称 |
2-chloro-1,3-diethyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C11H15ClN2/c1-3-13-9-7-5-6-8-10(9)14(4-2)11(13)12/h5-8,11H,3-4H2,1-2H3/p+1 |
InChI 键 |
ALJINYWDODZKSZ-UHFFFAOYSA-O |
规范 SMILES |
CC[NH+]1C(N(C2=CC=CC=C21)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


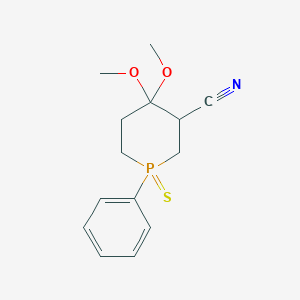


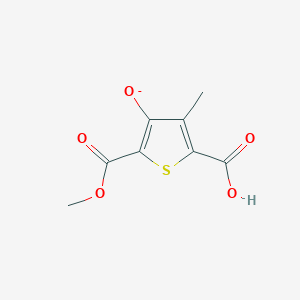
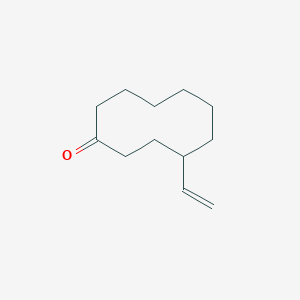
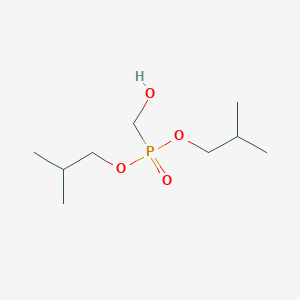
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
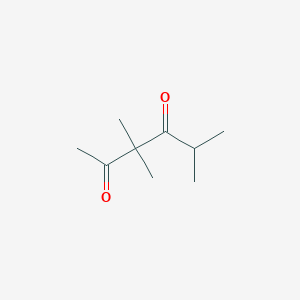
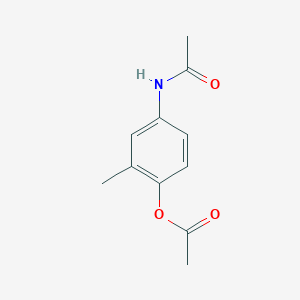
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

